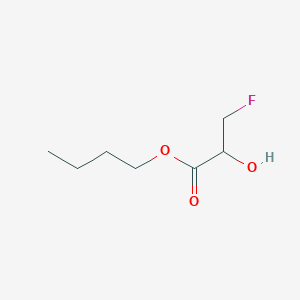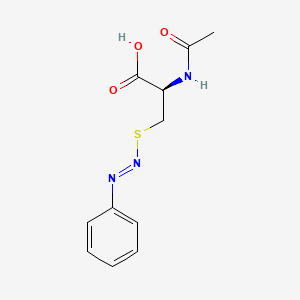
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex molecular structure It belongs to the class of dibenzopyrans and is characterized by the presence of a fluorophenyl group, a dimethylbutyl chain, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzopyran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the dimethylbutyl chain: This can be accomplished through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological pathways and processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-phenyl-6H-dibenzo[b,d]pyran-1-ol
Uniqueness
The uniqueness of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the dimethylbutyl chain differentiates it from other similar compounds, potentially leading to unique interactions and effects.
Eigenschaften
CAS-Nummer |
54540-72-6 |
|---|---|
Molekularformel |
C28H35FO2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
3-[5-(4-fluorophenyl)-3-methylpentan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-17-6-13-24-23(14-17)27-25(30)15-21(16-26(27)31-28(24,4)5)19(3)18(2)7-8-20-9-11-22(29)12-10-20/h9-12,15-19,30H,6-8,13-14H2,1-5H3 |
InChI-Schlüssel |
VHIAIDUNUBQPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCC4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)






![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)

